REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])=[C:4]1[CH:5]=[CH:6][C:7]([CH3:10])([CH2:11][OH:12])[CH2:8][CH2:9]1.[CH:13]([OH:14])([CH3:15])[CH3:16]>>[CH:1]([CH3:2])([CH3:3])[C:4]1=[CH:5][CH2:6][C:7]([CH3:10])([CH2:11][OH:12])[CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=C1C=CC(C)(CO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Type
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product
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Smiles
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CC(C)C1=CCC(C)(CO)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |